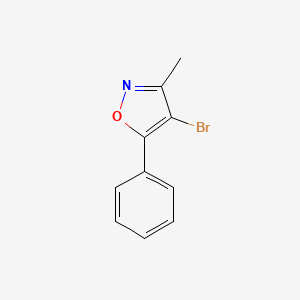

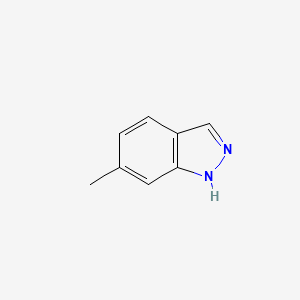

3-bromoacridin-9(10H)-one

Descripción general

Descripción

Molecular Structure Analysis

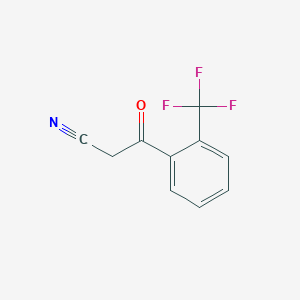

Acridin-9(10H)-one (acridone, AD) features an orthogonal and highly rigid conformation . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .Chemical Reactions Analysis

Acridin-9(10H)-one (acridone, AD) has been used as an acceptor to construct a series of deep-blue TADF emitters . By extending the π-skeleton of the carbazole donor by tuning the peripheral groups on the carbazole ring to slightly increase the donor strength, both the energy splittings between the S1 (1CT) and T1 (3LE) states and the T1 and T2 (3CT) states were gradually reduced .Physical And Chemical Properties Analysis

Acridin-9(10H)-one (acridone, AD) based TADF materials have been shown to possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) simultaneously . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .Aplicaciones Científicas De Investigación

Antimalarial Properties

Research has shown that certain derivatives of 3-Bromoacridin-9(10H)-one, specifically 1,2,3,4-tetrahydroacridin-9(10H)-ones, exhibit significant potential as antimalarial agents. These compounds have been systematically synthesized and tested, revealing potent activity against clinically relevant malaria isolates with promising physicochemical properties and minimal cross-resistance (Cross et al., 2011).

DNA Interaction and Antitumor Activity

N10-alkylated 2-bromoacridones, closely related to this compound, have been identified as potent antitumor compounds. Their interaction with DNA has been extensively studied, revealing specific binding constants and mechanisms of action. These studies have helped in understanding the drug-DNA interaction and potential chemical enhancements to improve binding affinity for better therapeutic outcomes (Thimmaiah et al., 2015).

Interaction with Ions

The interaction of 4,5-Diacetamidoacridine-9(10H)-one with different ions has been a subject of study, revealing complex behaviors like association and deprotonation events. This research is crucial for understanding the physicochemical properties of the compound and its derivatives in various environments (Lin et al., 2007).

Synthesis and Characterization

Studies have been conducted on the synthesis and characterization of different derivatives of this compound, providing essential insights into their chemical properties and potential applications in various fields (Okoh, 2005).

Antibacterial Activity

Research has also explored the antibacterial activity of certain derivatives of this compound, showing promising results against bacteria like Staphylococcus aureus and Escherichia coli. These studies are foundational in the development of new antibacterial agents (Sakram et al., 2019).

Mecanismo De Acción

The phosphorescence of 3,6-DPXZ-AD with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3LE) . Due to the multichannel reverse intersystem crossing (RISC) process from the TSCT and 3LE states to the 1CT state, a high KRISC of 1.1 × 10^6 s^−1 is realized simultaneously .

Direcciones Futuras

Propiedades

IUPAC Name |

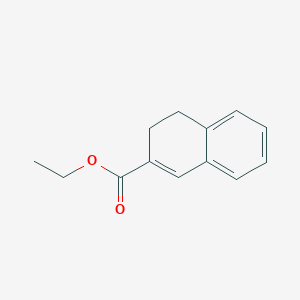

3-bromo-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYAMZGPAYCDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487396 | |

| Record name | 3-bromo-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1140-92-7 | |

| Record name | 3-bromo-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)